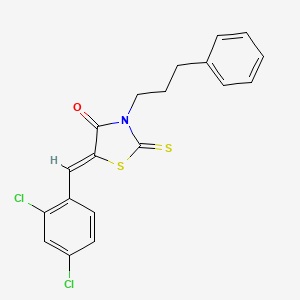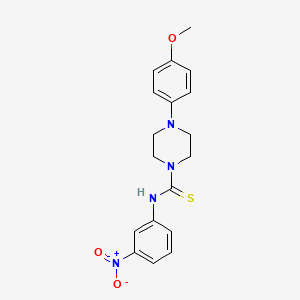![molecular formula C20H32N2O3S B4573752 N-(3-methylbutyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4573752.png)
N-(3-methylbutyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(3-methylbutyl)-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H32N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.21336406 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on synthesizing a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluating them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the quality of the nitrogen atom in the piperidine structure played a significant role in enhancing activity. One compound showed an affinity 18,000 times greater for AChE than for BuChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Antiinflammatory Activity of Ibuprofen Analogs
Rajasekaran, Sivakumar, and Jayakar (1999) synthesized N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide and evaluated their antiinflammatory activity. The derivatives with pyrrolidine, phthalimide, and hydrazine showed potent antiinflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).
Aromatase Inhibitors for Breast Cancer Treatment
Hartmann and Batzl (1986) synthesized 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase, suggesting potential for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Synthesis of Piperidines and Pyrrolizidines
Back and Nakajima (2000) developed a new route to synthesize piperidines and pyrrolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This methodology offers a versatile approach for constructing complex nitrogen-containing heterocycles, crucial for pharmaceutical development (Back & Nakajima, 2000).
N'-[(Alkyl/Aryl)Sulfonyl]-1-(Phenylsulfonyl)Piperidine-4-Carbohydrazide Derivatives
Khalid, Rehman, and Abbasi (2014) synthesized a series of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. These compounds were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, showcasing potential for treating neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Propiedades
IUPAC Name |
N-(3-methylbutyl)-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-17(2)10-13-21-20(23)19-11-14-22(15-12-19)26(24,25)16-6-9-18-7-4-3-5-8-18/h3-5,7-8,17,19H,6,9-16H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCRLBLXTFFYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4573673.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B4573675.png)
![2-(3-CHLOROPHENYL)-4,4,7,8-TETRAMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B4573677.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4573683.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4573711.png)

![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4573723.png)
![(5-METHYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B4573735.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4573741.png)
![2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4573745.png)
![N-[3-({[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4573761.png)
![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4573762.png)

